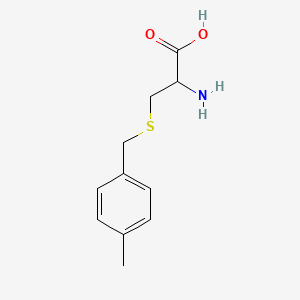

S-(4-methylbenzyl)cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-(4-methylbenzyl)cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of S-(4-methylbenzyl)cysteine, a crucial building block in various pharmaceutical and research applications. The document outlines a representative synthetic protocol, summarizes key quantitative data, and illustrates the reaction pathway and experimental workflow.

Introduction

S-(4-methylbenzyl)-L-cysteine is a derivative of the amino acid L-cysteine, where the thiol group is protected by a 4-methylbenzyl (p-methylbenzyl) group. This modification is significant in peptide synthesis as it prevents the unwanted formation of disulfide bonds and other side reactions involving the highly reactive thiol group. The 4-methylbenzyl group is relatively stable to acidic conditions, making it compatible with various peptide synthesis strategies. Its applications extend to the development of novel therapeutic agents and as a tool in biochemical and antioxidant studies.[]

Synthesis of S-(4-methylbenzyl)-L-cysteine

The primary synthetic route to S-(4-methylbenzyl)-L-cysteine is through the S-alkylation of L-cysteine with a suitable 4-methylbenzyl electrophile, typically 4-methylbenzyl chloride or bromide. The reaction is carried out in a basic medium to deprotonate the thiol group of cysteine, forming a thiolate anion which then acts as a nucleophile.

Reaction Pathway

The synthesis follows a straightforward SN2 mechanism.

Caption: Reaction scheme for the synthesis of S-(4-methylbenzyl)-L-cysteine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of S-(4-methylbenzyl)-L-cysteine, based on general procedures for the S-alkylation of cysteine.

Materials:

-

L-cysteine hydrochloride monohydrate

-

4-Methylbenzyl chloride

-

Sodium hydroxide

-

Ethanol

-

Distilled water

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether

Procedure:

-

Preparation of the L-cysteine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate in a solution of sodium hydroxide in a mixture of ethanol and water. The amount of sodium hydroxide should be sufficient to neutralize the hydrochloride and deprotonate the thiol group (approximately 3 molar equivalents).

-

Addition of the alkylating agent: To the stirring solution of the L-cysteine sodium salt, add a solution of 4-methylbenzyl chloride in ethanol dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully adjust the pH of the solution to the isoelectric point of S-(4-methylbenzyl)-L-cysteine (around pH 5-6) with hydrochloric acid. This will cause the product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove any unreacted 4-methylbenzyl chloride and other organic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure S-(4-methylbenzyl)-L-cysteine.

-

-

Drying: Dry the purified product under vacuum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of S-(4-methylbenzyl)-L-cysteine.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for S-(4-methylbenzyl)-L-cysteine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂S | [2] |

| Molecular Weight | 225.31 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | >195 °C (decomposes) | |

| Optical Rotation | Specific rotation data not readily available in cited literature. | |

| Purity (typical) | ≥97% | [2] |

| Storage Conditions | Sealed in dry, 2-8 °C | [2] |

Spectroscopic Data (Expected):

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-methylbenzyl group (a pair of doublets in the range of 7.0-7.3 ppm), a singlet for the benzylic methylene protons (around 3.7 ppm), a singlet for the methyl protons on the aromatic ring (around 2.3 ppm), and signals for the cysteine backbone protons (α-CH and β-CH₂).

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the cysteine backbone (carbonyl, α-carbon, and β-carbon).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of S-(4-methylbenzyl)-L-cysteine via S-alkylation of L-cysteine is a robust and widely applicable method. This guide provides a foundational understanding of the synthesis, including a detailed experimental protocol, reaction pathway, and workflow. The provided data and characterization information will be valuable for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of S-(4-methylbenzyl)cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. This modification of the thiol side chain imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Its structural features suggest potential applications as an antioxidant, a building block in peptide synthesis, and a tool for studying protein structure and function. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and involvement in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The presence of the bulky, hydrophobic 4-methylbenzyl group significantly influences its characteristics compared to unmodified cysteine.

Table 1: General Physicochemical Properties of S-(4-methylbenzyl)-L-cysteine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂S | [1][2] |

| Molecular Weight | 225.31 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 209 - 214 °C | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][4] |

Solubility and pKa

Similarly, specific experimentally determined pKa values for this compound are not widely reported. The pKa values of the ionizable groups in cysteine (carboxyl, amino, and thiol) are approximately 1.96, 8.18, and 10.28, respectively. The S-alkylation blocks the ionization of the thiol group. Predicting the exact pKa values of the carboxyl and amino groups in this compound without experimental data is challenging, as computational methods for cysteine pKa prediction can have significant deviations from experimental values.[7][8][9]

Experimental Protocols

Synthesis of S-(4-methylbenzyl)-L-cysteine

A common method for the synthesis of S-alkylated cysteine derivatives is the reaction of L-cysteine with an appropriate alkyl halide in a basic solution.[10][11]

Materials:

-

L-cysteine

-

4-methylbenzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve L-cysteine in a solution of sodium hydroxide in water. The molar ratio of NaOH to L-cysteine should be approximately 2:1 to deprotonate both the carboxyl and thiol groups.

-

In a separate flask, dissolve 4-methylbenzyl chloride in ethanol.

-

Slowly add the ethanolic solution of 4-methylbenzyl chloride to the aqueous solution of L-cysteine with vigorous stirring at a controlled temperature, typically at or below room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TCC).

-

After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the crude S-(4-methylbenzyl)-L-cysteine by filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general approach for cysteine derivatives can be adapted.[12][13][14][15]

Instrumentation and Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration to elute the more hydrophobic compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[16][17][18][19][20]

-

¹H NMR: Expected signals would include those for the aromatic protons of the methylbenzyl group (around 7.0-7.5 ppm), the benzylic methylene protons (a singlet around 3.7 ppm), the methyl protons of the benzyl group (a singlet around 2.3 ppm), and the protons of the cysteine backbone (α-CH and β-CH₂).

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic methylene carbon, the methyl carbon, the carbonyl carbon of the carboxylic acid, and the α- and β-carbons of the cysteine backbone.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, its structural similarity to other S-substituted cysteine derivatives and cysteine itself allows for informed hypotheses regarding its biological activities. Cysteine and its derivatives are known to play significant roles in cellular redox homeostasis and signaling.

Antioxidant Potential and the Nrf2 Pathway

Cysteine is a precursor to the major intracellular antioxidant glutathione (GSH). S-substituted cysteine derivatives have also been investigated for their antioxidant properties. The antioxidant activity of this compound could be mediated through direct radical scavenging or by modulating cellular antioxidant defense systems.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a battery of antioxidant and detoxification genes. Cysteine residues within Keap1 are crucial for sensing oxidative stress. It is plausible that this compound, or its metabolites, could influence the Nrf2 pathway, although direct evidence is currently lacking.[21][22]

mTOR and MAPK Signaling Pathways

The mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of cell growth, proliferation, and survival.[23][24][25][26][27] Cysteine availability has been shown to be crucial for the proper functioning of these pathways. For instance, cystine deprivation can impact mTORC1 signaling.[26] Given that this compound is a modified form of cysteine, it could potentially influence these pathways, either by being metabolized to cysteine or by directly interacting with components of the signaling cascades. However, no direct studies have been published to date.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[3][28][29] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is described as stable under normal conditions and should be stored in a tightly closed container in a dry and cool place (2-8°C).[2][4]

Conclusion

This compound is a cysteine derivative with potential applications in various fields of research and development. While some of its fundamental physicochemical properties have been characterized, further investigation is required to fully elucidate its solubility, pKa values, and detailed biological activities. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and analyzing this compound. Future studies focusing on its specific interactions with cellular signaling pathways, such as the Nrf2, mTOR, and MAPK pathways, will be crucial in uncovering its therapeutic and biotechnological potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 14. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Interpret both the 1 H and 13C NMR spectra of Benzil | Chegg.com [chegg.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. onclive.com [onclive.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. bohrium.com [bohrium.com]

- 28. fishersci.ca [fishersci.ca]

- 29. sigmaaldrich.com [sigmaaldrich.com]

The Biological Activity of S-(4-methylbenzyl)cysteine and its Congeners: A Technical Overview for Researchers

Introduction

S-substituted cysteine derivatives represent a class of compounds with diverse biological activities, finding applications in pharmaceutical research, particularly in the fields of oncology, neuroprotection, and antioxidant studies.[1][2] S-(4-methylbenzyl)cysteine, a member of this class, is primarily utilized as a building block in peptide synthesis and drug design, valued for its ability to introduce a protected sulfur-containing residue that can enhance the stability and bioavailability of parent molecules.[2] While detailed, publicly available research on the specific biological activities of this compound is limited, a comprehensive understanding of its potential can be gleaned from the extensive studies conducted on its parent compound, S-benzyl-L-cysteine (SBC).

This technical guide provides an in-depth overview of the core biological activities of S-benzyl-L-cysteine as a representative model for this compound. The focus will be on its well-documented role as an enzyme inhibitor, its impact on cellular metabolism, and its effects on oxidative stress pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings and experimental considerations for this class of compounds.

Core Biological Activity: Inhibition of O-acetylserine(thiol) lyase (OAS-TL)

The primary and most extensively studied biological activity of S-benzyl-L-cysteine is its inhibition of the enzyme O-acetylserine(thiol) lyase (OAS-TL).[1][2] This enzyme is a key player in the sulfur assimilation pathway in plants and bacteria, catalyzing the synthesis of L-cysteine from O-acetylserine and sulfide.[1][2] By inhibiting OAS-TL, SBC disrupts L-cysteine biosynthesis, leading to a range of downstream effects.

Quantitative Inhibition Data

In vitro enzyme kinetics have characterized S-benzyl-L-cysteine as a non-competitive inhibitor of OAS-TL.[2] The following table summarizes the key quantitative data from these studies.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Kic | 4.29 mM | Arabidopsis thaliana OAS-TL | [2] |

| Kiu | 5.12 mM | Arabidopsis thaliana OAS-TL | [2] |

| Docking Score | -7.0 kcal mol⁻¹ | In silico docking with OAS-TL | [2] |

Table 1: Quantitative Inhibition Data for S-benzyl-L-cysteine against OAS-TL.

Experimental Protocol: In Vitro OAS-TL Inhibition Assay

The following protocol outlines a typical method for determining the inhibitory kinetics of S-benzyl-L-cysteine on OAS-TL.

Objective: To determine the inhibition constants (Kic and Kiu) of S-benzyl-L-cysteine for O-acetylserine(thiol) lyase.

Materials:

-

Recombinant O-acetylserine(thiol) lyase from Arabidopsis thaliana expressed in E. coli.

-

S-benzyl-L-cysteine (inhibitor).

-

O-acetylserine (substrate).

-

Sodium sulfide (substrate).

-

Potassium phosphate buffer.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Purify recombinant OAS-TL using standard chromatographic techniques. Determine the protein concentration using a Bradford assay.

-

Assay Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, sodium sulfide, and DTNB.

-

Inhibition Studies:

-

To determine the mode of inhibition, perform the assay with varying concentrations of O-acetylserine in the presence and absence of different fixed concentrations of S-benzyl-L-cysteine.

-

Pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding O-acetylserine to the assay mixture.

-

Monitor the formation of the yellow-colored 2-nitro-5-thiobenzoate anion (from the reaction of the thiol group of L-cysteine with DTNB) spectrophotometrically at 412 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Generate Lineweaver-Burk plots (1/velocity versus 1/[substrate]) for each inhibitor concentration.

-

Determine the Kic and Kiu values from the intercepts and slopes of the Lineweaver-Burk plots.

-

Downstream Effects of OAS-TL Inhibition

The inhibition of L-cysteine synthesis by S-benzyl-L-cysteine triggers a cascade of physiological and biochemical changes, particularly in plant models. These effects are primarily linked to the disruption of sulfur metabolism and the induction of oxidative stress.

Impact on Plant Growth and Photosynthesis

Treatment of plants with S-benzyl-L-cysteine leads to significant growth inhibition and impairment of photosynthesis.[1] The following table summarizes the quantitative effects observed in Ipomoea grandifolia.

| Parameter | Concentration of SBC | % Change from Control | Reference |

| Root Length | 1.0 mM | -30% | [1] |

| Stem Length | 1.0 mM | -43% | [1] |

| Leaf Growth | 1.0 mM | -28% | [1] |

| Root Fresh Mass | 1.0 mM | -57% | [1] |

| Stem Fresh Mass | 1.0 mM | -61% | [1] |

| Leaf Fresh Mass | 1.0 mM | -56% | [1] |

| Net Photosynthetic Rate (PNmax) | 1.0 mM | -24% | [1] |

| Stomatal Conductance (gs) | 1.0 mM | -34% | [1] |

| Electron Transport Rate (ETR) | 1.0 mM | -19% | [1] |

Table 2: Effects of S-benzyl-L-cysteine on Plant Growth and Photosynthesis.

Induction of Oxidative Stress

The disruption of cysteine biosynthesis by S-benzyl-L-cysteine leads to an increase in reactive oxygen species (ROS) and subsequent oxidative damage.[1]

| Parameter | Concentration of SBC | % Increase from Control (in roots) | % Increase from Control (in leaves) | Reference |

| Reactive Oxygen Species (ROS) | 1.0 mM | 55% | 50% | [1] |

| Conjugated Dienes | 1.0 mM | 61% | 77% | [1] |

| Malondialdehyde | 1.0 mM | 30% | No significant change | [1] |

Table 3: Induction of Oxidative Stress Markers by S-benzyl-L-cysteine.

Signaling Pathways and Experimental Workflows

The biological activity of S-benzyl-L-cysteine and its impact on cellular processes can be visualized through signaling pathways and experimental workflows.

Signaling Pathway of OAS-TL Inhibition and Downstream Effects

Caption: Inhibition of OAS-TL by S-benzyl-L-cysteine disrupts L-cysteine synthesis, leading to impaired plant growth and oxidative stress.

Experimental Workflow for Assessing Biological Activity in Plants

Caption: Workflow for evaluating the effects of S-benzyl-L-cysteine on plant growth, photosynthesis, and oxidative stress.

Broader Biological Context and Future Directions

While the herbicidal activity of S-benzyl-L-cysteine through OAS-TL inhibition is well-defined, the broader biological implications for mammalian systems are less clear. Cysteine metabolism is also crucial in mammals, and dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The potential for this compound and related compounds to modulate cysteine-dependent pathways in these contexts warrants further investigation.

Future research should focus on:

-

Screening against mammalian enzymes: Investigating the inhibitory activity of this compound against mammalian enzymes involved in cysteine metabolism.

-

Cell-based assays: Evaluating the effects of this compound on cancer cell line proliferation, apoptosis, and relevant signaling pathways such as NF-κB and MAPK.

-

Antioxidant capacity: Quantifying the direct antioxidant potential of this compound using standard assays like DPPH and ABTS.

This compound is a valuable tool in chemical biology and drug discovery. While its direct biological activities are not extensively documented, the comprehensive data available for its parent compound, S-benzyl-L-cysteine, provides a strong foundation for understanding its potential mechanisms of action. The inhibition of O-acetylserine(thiol) lyase by SBC, with its consequent effects on plant growth and oxidative stress, highlights a clear and quantifiable biological activity. This technical guide serves as a resource for researchers, providing the necessary quantitative data, experimental frameworks, and conceptual models to explore the biological potential of this compound and other S-substituted cysteine derivatives in a variety of biological systems.

References

The Core Mechanism of S-(4-methylbenzyl)cysteine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, its close structural analog, S-benzyl-cysteine (SBC), has been investigated for its anti-cancer properties. This technical guide outlines the proposed mechanism of action for this compound, drawing primarily from the established pro-apoptotic activities of SBC. It is hypothesized that the addition of a methyl group on the benzyl ring of this compound may modulate its biological activity, a premise that warrants further investigation using the experimental protocols detailed herein.

This document serves as a comprehensive resource, providing a proposed signaling pathway, a summary of expected quantitative data, and detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound.

Proposed Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

Based on studies of its structural analog, S-benzyl-cysteine, this compound is proposed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) through the intrinsic, or mitochondrial-dependent, pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells and is tightly regulated by a cascade of signaling molecules.

The proposed mechanism involves the following key events:

-

Induction of p53: this compound is hypothesized to increase the expression of the tumor suppressor protein p53. Activated p53 plays a central role in initiating the apoptotic cascade in response to cellular stress.

-

Modulation of Bcl-2 Family Proteins: The increased levels of p53 are expected to transcriptionally regulate the expression of Bcl-2 family proteins. Specifically, it is proposed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a dissipation of the mitochondrial membrane potential.

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and cell shrinkage.

Data Presentation

The following table summarizes the anticipated quantitative outcomes from key experiments designed to elucidate the mechanism of action of this compound, based on the effects observed with S-benzyl-cysteine.

| Parameter | Assay | Expected Outcome with this compound Treatment | Control |

| Cell Viability | MTT Assay | Dose- and time-dependent decrease in cell viability. | Untreated Cells |

| Apoptosis Induction | Flow Cytometry (Annexin V/PI staining) | Increased percentage of apoptotic cells (Annexin V positive). | Untreated Cells |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | Decrease in the ratio of red to green fluorescence, indicating depolarization. | Untreated Cells |

| Protein Expression | Western Blot | - Increased expression of p53 and Bax.- Decreased expression of Bcl-2. | Untreated Cells |

| Caspase Activity | Colorimetric/Fluorometric Assays | Increased activity of caspase-9 and caspase-3. | Untreated Cells |

Mandatory Visualizations

Caption: Proposed mitochondrial-dependent apoptotic pathway induced by this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for analyzing protein expression via Western blotting.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanism of action for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., human gastric cancer SGC-7901 cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells and solvent control wells.

-

Incubate the plates for different time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice and centrifuge to collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspase-9 and caspase-3.

-

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Caspase-9 colorimetric or fluorometric substrate (e.g., Ac-LEHD-pNA or Ac-LEHD-AFC)

-

Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

-

Assay buffer

-

96-well microplate

-

Microplate reader (for colorimetric or fluorometric detection)

-

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each sample to the wells.

-

Add the caspase-9 or caspase-3 substrate to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

-

Materials:

-

Treated and untreated cells

-

JC-1 dye

-

Assay buffer

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in complete medium containing JC-1 dye (typically 5-10 µg/mL).

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Wash the cells with assay buffer.

-

Analyze the cells by flow cytometry or visualize under a fluorescence microscope.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Quantify the change in the red/green fluorescence intensity ratio.

-

Conclusion

The proposed mechanism of action for this compound, centered on the induction of mitochondrial-dependent apoptosis, provides a strong foundation for further investigation into its potential as an anti-cancer agent. The structural similarity to S-benzyl-cysteine suggests a high probability of a comparable mode of action. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate this hypothesis, generate robust quantitative data, and elucidate the precise signaling pathways involved. Further research in this area is crucial to validate these proposed mechanisms and to unlock the full therapeutic potential of this compound in the field of oncology.

The Advent of S-Benzyl Cysteine Derivatives: A Historical and Technical Overview

For Immediate Release

This whitepaper provides a comprehensive exploration of the discovery, history, and evolving applications of S-benzyl cysteine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational synthesis methodologies, key scientific milestones, and the expanding understanding of the biological significance of these compounds. Through detailed experimental protocols, tabulated quantitative data, and visualizations of relevant signaling pathways, this guide serves as an in-depth technical resource on the core aspects of S-benzyl cysteine chemistry and biology.

A Serendipitous Discovery and a Strategic Protection

The journey of S-benzyl cysteine derivatives began in the early 20th century, driven by the burgeoning field of peptide chemistry. A pivotal moment arrived in 1930 when Vincent du Vigneaud, a luminary in biochemistry who would later receive the Nobel Prize for his work on peptide hormones, introduced the S-benzylation of cysteine. This innovation was born out of the necessity to temporarily shield the reactive thiol group of cysteine during the intricate process of peptide synthesis. The benzyl group, being stable under the conditions of peptide bond formation and readily removable, proved to be an ideal protecting group, paving the way for the successful synthesis of complex peptides like oxytocin.[1]

Nearly two decades later, in 1949, Oscar Gawron and Andrew J. Glaid published a paper detailing a specific synthesis of S-Benzyl-dl-cysteine, further solidifying the compound's place in the synthetic chemist's toolkit.[2][3] These early works laid the groundwork for the widespread use of S-benzyl cysteine as a crucial building block in the solid-phase and solution-phase synthesis of peptides and proteins.[4][5]

Key Synthetic Methodologies: From Protection to Derivatization

The primary method for the synthesis of S-benzyl cysteine derivatives involves the S-alkylation of cysteine with benzyl chloride or a related benzyl halide. This nucleophilic substitution reaction, where the sulfur atom of the cysteine thiol group attacks the benzylic carbon, is a robust and widely employed strategy.

Experimental Protocol: Synthesis of S-Benzyl-L-cysteine

The following protocol is a representative example of the S-alkylation of L-cysteine.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving a specific molar equivalent in distilled water.

-

L-cysteine hydrochloride monohydrate is dissolved in a portion of the sodium hydroxide solution.

-

Benzyl chloride, dissolved in ethanol, is added dropwise to the cysteine solution with constant stirring.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The pH of the solution is adjusted to the isoelectric point of S-benzyl-L-cysteine (approximately pH 6) using hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

-

Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 214 °C (decomposes) | [5] |

| Optical Rotation [α]20/D | +23° (c = 2 in 1 M NaOH) | [5] |

| Molecular Weight | 211.28 g/mol | [6] |

Biological Significance: More Than Just a Protecting Group

While initially valued for its role in synthesis, research has unveiled the intrinsic biological activities of S-benzyl cysteine derivatives. A significant area of investigation has been their impact on metabolic pathways, particularly in plants.

Inhibition of Sulfur Assimilation

S-benzyl-L-cysteine (SBC) has been identified as an inhibitor of the sulfur assimilation pathway in plants.[7][8] It specifically targets the enzyme O-acetylserine(thiol) lyase (OAS-TL), a key player in the synthesis of L-cysteine.[7][9] By inhibiting this enzyme, SBC disrupts the production of cysteine and other essential sulfur-containing compounds, leading to impaired growth and photosynthesis.[7][8][9] This mechanism has sparked interest in the potential of S-benzyl cysteine derivatives as novel herbicides.[7][9]

The following diagram illustrates the inhibition of the sulfur assimilation pathway by S-benzyl-L-cysteine.

Other Biological Activities

Beyond its effects on plant metabolism, S-benzyl-L-cysteine and its derivatives have been investigated for a range of other biological activities, including potential antibacterial properties.[10] Furthermore, N-acyl derivatives, such as N-acetyl-S-benzyl-L-cysteine, are studied in the context of xenobiotic metabolism.[11][12]

Modern Applications and Future Directions

The legacy of the early discoveries of S-benzyl cysteine derivatives continues to expand. In modern drug development, these compounds serve as versatile intermediates in the synthesis of complex pharmaceuticals.[13] The ability to selectively modify the cysteine thiol group remains a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, diagnostic tools, and research probes.[][15]

The following diagram outlines a general workflow for the application of S-benzyl cysteine in peptide synthesis.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mindat.org [mindat.org]

- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-苄基-L-半胱氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for N-Acetyl-S-benzyl-L-cysteine (HMDB0255061) [hmdb.ca]

- 13. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 15. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

S-(4-methylbenzyl)cysteine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthetic Amino Acid Derivative S-(4-methylbenzyl)cysteine, Its Properties, and Potential Therapeutic Applications

Abstract

This compound is a synthetic amino acid derivative of L-cysteine characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. This modification imparts unique chemical properties that make it a compound of interest in pharmaceutical research and development. While specific research on this compound is limited, its structural similarity to S-benzyl-L-cysteine allows for informed hypotheses regarding its biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action, largely extrapolated from studies on the closely related S-benzyl-L-cysteine. Potential applications in drug development, particularly in the areas of enzyme inhibition and as an antioxidant, are also discussed.

Introduction

S-substituted cysteine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. The modification of the thiol group of cysteine can alter its reactivity, stability, and biological activity, leading to compounds with a wide range of therapeutic potentials. This compound, a derivative featuring a p-methylated benzyl group, is one such compound. Its potential applications are believed to span from use as a building block in peptide synthesis to a modulator of cellular pathways. This document aims to provide a detailed technical guide for researchers and professionals in drug development, summarizing the current knowledge and potential of this compound.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid |

| Synonyms | L-Cys(pMeBzl)-OH, S-p-Methylbenzyl-L-cysteine |

| CAS Number | 42294-52-0 |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Boiling Point | 366.3 °C (Predicted) |

| Density | 1.189 g/cm³ (Predicted) |

| Solubility | Soluble in aqueous base. |

| Storage | 2-8 °C, sealed in a dry environment. |

| Canonical SMILES | CC1=CC=C(C=C1)CSCC(C(=O)O)N |

| InChI Key | QOAPFSZIUBUTNW-JTQLQIEISA-N |

Synthesis of S-(4-methylbenzyl)-L-cysteine

The synthesis of S-(4-methylbenzyl)-L-cysteine can be achieved through the alkylation of L-cysteine with 4-methylbenzyl chloride in a basic aqueous medium. The following is a detailed experimental protocol.

Experimental Protocol: Synthesis of S-(4-methylbenzyl)-L-cysteine

Materials:

-

L-cysteine hydrochloride monohydrate

-

4-Methylbenzyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1 eq.) in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2 eq.) in deionized water, ensuring the temperature remains below 10 °C.

-

In a separate beaker, dissolve 4-methylbenzyl chloride (1 eq.) in ethanol.

-

Add the ethanolic solution of 4-methylbenzyl chloride dropwise to the L-cysteine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 5-6 with dilute hydrochloric acid.

-

A white precipitate of S-(4-methylbenzyl)-L-cysteine will form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol and finally with diethyl ether.

-

Dry the product under vacuum to obtain S-(4-methylbenzyl)-L-cysteine as a white powder.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Biological Activities and Potential Mechanisms of Action

Due to the limited specific data on this compound, the following sections on biological activity are largely based on findings for the structurally similar compound, S-benzyl-L-cysteine (SBC). It is hypothesized that the addition of a methyl group on the benzyl ring will modulate the lipophilicity and steric bulk, which may influence the potency of these activities but is unlikely to fundamentally change the mechanism of action.

Enzyme Inhibition: O-acetylserine(thiol) lyase (OAS-TL)

S-benzyl-L-cysteine has been identified as a non-competitive inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants and bacteria. This enzyme catalyzes the final step in cysteine biosynthesis. Inhibition of OAS-TL disrupts this pathway, leading to a deficiency in cysteine and other essential sulfur-containing compounds.

Quantitative Data for S-benzyl-L-cysteine Inhibition of OAS-TL:

-

Inhibition type: Non-competitive

-

Kic: 4.29 mM

-

Kiu: 5.12 mM

It is plausible that this compound acts through a similar mechanism.

Antioxidant and Oxidative Stress Induction

S-benzyl-L-cysteine has been shown to induce oxidative stress in plants by increasing the levels of reactive oxygen species (ROS), malondialdehyde, and conjugated dienes.[1][2] This effect is likely a downstream consequence of the disruption of the sulfur assimilation pathway, which is crucial for the synthesis of antioxidants like glutathione. Paradoxically, S-substituted cysteines are also often investigated for their antioxidant properties in other contexts, where they may act as ROS scavengers or precursors to antioxidant molecules. The overall effect likely depends on the biological system and the concentration of the compound.

Antibacterial Activity

Natural nanogels crosslinked with S-benzyl-L-cysteine have demonstrated potent antibacterial activity against biofilm-forming bacteria such as E. coli and P. aeruginosa.[3] The mechanism is thought to involve the disruption of bacterial cell integrity and metabolic processes.

Potential Role in Cancer Research and Neuroprotection

Cysteine metabolism is a critical area of research in both cancer and neurodegenerative diseases. Cysteine derivatives can influence cellular redox homeostasis, hydrogen sulfide (H₂S) signaling, and other metabolic pathways that are often dysregulated in these conditions. While no direct studies on this compound in these areas are available, its potential to modulate cysteine-dependent pathways makes it a candidate for investigation. For instance, S-allyl-L-cysteine has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[4]

Experimental Protocols for Biological Assays

The following are standard protocols that can be used to evaluate the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Culture cells in a 96-well plate to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified time. A positive control for ROS induction (e.g., H₂O₂) should be included.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37 °C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion and Future Directions

This compound is a synthetic amino acid derivative with potential applications in drug development, stemming from its likely roles as an enzyme inhibitor and a modulator of cellular redox status. While direct experimental data for this specific compound is scarce, the known biological activities of the closely related S-benzyl-L-cysteine provide a strong rationale for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ or Kᵢ values of this compound against OAS-TL and other potential enzyme targets.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in various cell models, including cancer and neuronal cells.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related S-substituted cysteine derivatives to optimize biological activity and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of S-(4-methylbenzyl)cysteine in bioscience.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

S-(4-methylbenzyl)cysteine is a synthetic amino acid derivative that has emerged as a valuable asset in a multitude of bioscience applications. Its unique chemical properties, stemming from the protective 4-methylbenzyl group on the thiol side chain of cysteine, offer enhanced stability and controlled reactivity. This makes it an indispensable component in peptide synthesis, a probe for studying cellular pathways, and a scaffold for developing novel therapeutics. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Applications in Bioscience

This compound's utility spans several key areas of research and development:

-

Peptide Synthesis: The primary and most established application is in solid-phase peptide synthesis (SPPS). The 4-methylbenzyl group serves as a stable protecting group for the cysteine thiol, preventing premature and unwanted disulfide bond formation. This is particularly crucial in the synthesis of complex peptides and small proteins where precise control over disulfide bridging is required.[1][2][3][4]

-

Antioxidant Research: The compound exhibits antioxidant properties, making it a useful tool for studying oxidative stress and its effects on biological systems.[][6][7][8] It can be employed to protect cells from oxidative damage in various experimental models.

-

Biochemical and Cellular Probes: Due to its structural similarity to cysteine, this compound can be incorporated into proteins, serving as a probe to investigate protein folding, stability, and interactions.[][6] Its modified side chain can influence protein structure and function in a predictable manner, providing insights into enzymatic mechanisms.

-

Pharmaceutical Research and Drug Development: As a building block, it is utilized in the synthesis of peptidomimetics and other therapeutic molecules to enhance their stability, bioavailability, and efficacy.[][6][7][8] Its incorporation can modulate the pharmacological properties of drug candidates. Research has explored its potential in developing therapies for cancer and neurodegenerative diseases.[6][9]

-

Enzyme Inhibition: Derivatives of S-benzyl-L-cysteine have been shown to act as enzyme inhibitors. For instance, S-benzyl-L-cysteine can inhibit the sulfur assimilation pathway in plants by targeting O-acetylserine(thiol)lyase.[10] This highlights the potential for designing specific enzyme inhibitors based on this scaffold.

-

Antibacterial Applications: Recent studies have demonstrated that S-benzyl-L-cysteine can be incorporated into natural polymers to create nanogels with potent antibacterial activity against biofilm-forming bacteria like E. coli and P. aeruginosa.[11]

Quantitative Data

While specific quantitative data for this compound itself is often context-dependent (e.g., within a specific peptide or assay), the following table summarizes representative data for related applications.

| Application Area | Compound | Target | Parameter | Value | Reference Context |

| Enzyme Inhibition | S-benzyl-L-cysteine | O-acetylserine(thiol)lyase (Maize) | Growth Inhibition | Significant decrease in plant growth | Inhibition of sulfur assimilation pathway[10] |

| Antibacterial Activity | S-benzyl-L-cysteine nanogels | P. aeruginosa | Sepsis Suppression | Effective suppression in C. elegans model | Alternative to antibiotics for resistant strains[11] |

| Cellular Performance | S-Sulfocysteine (related stable cysteine derivative) | CHO cells | Viable Cell Density | Maintained >70% viability over 14 days | Enhanced cellular performance in bioprocessing[12] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-S-(4-methylbenzyl)-L-cysteine

This protocol outlines the general steps for incorporating Boc-S-(4-methylbenzyl)-L-cysteine into a peptide sequence using Boc-chemistry.

Materials:

-

Boc-S-(4-methylbenzyl)-L-cysteine

-

Appropriate resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection solution (e.g., TFA/DCM)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating with a solution of TFA in DCM (e.g., 25-50% v/v) for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF (e.g., 5-10% v/v).

-

Coupling: a. Dissolve Boc-S-(4-methylbenzyl)-L-cysteine and coupling reagents (e.g., HBTU/HOBt) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Boc group. Cleave the peptide from the resin and remove the side-chain protecting groups (including the 4-methylbenzyl group) using a strong acid cocktail such as liquid HF or TFMSA/TFA.

In Vitro Antioxidant Activity Assay (DPPH Assay)

This protocol provides a method to assess the antioxidant potential of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (blank) to the respective wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

Inhibition of the Cysteine Synthesis Pathway in Plants

S-benzyl-L-cysteine, a close analog of this compound, inhibits the synthesis of cysteine, a crucial amino acid for protein structure and function, and a key component of the antioxidant glutathione. This inhibition disrupts cellular homeostasis and can lead to increased oxidative stress.

Workflow for Assessing Antibacterial Activity of this compound-based Nanogels

This workflow outlines the key steps to evaluate the antibacterial efficacy of nanogels functionalized with this compound.

Logical Flow for Peptide Synthesis and Purification

This diagram illustrates the logical progression of steps in solid-phase peptide synthesis (SPPS) incorporating this compound, followed by purification and analysis.

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach [frontiersin.org]

Unveiling the Antioxidant Potential of S-(4-methylbenzyl)cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. While research on this specific compound is emerging, the broader class of S-substituted cysteine derivatives has garnered significant attention for its antioxidant and cytoprotective properties. This technical guide synthesizes the current understanding of the probable antioxidant mechanisms of this compound, drawing parallels from closely related compounds and outlining the standard experimental protocols to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.

Core Antioxidant Mechanisms of Cysteine Derivatives

The antioxidant activity of cysteine derivatives, including this compound, is multifaceted. The primary mechanisms are believed to involve both direct and indirect antioxidant actions.

-

Direct Radical Scavenging: The thiol group (-SH) in cysteine is a potent reducing agent and can directly donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. While the sulfur in this compound is substituted, the molecule can still participate in redox reactions and may exhibit direct radical scavenging activity.

-

Induction of Endogenous Antioxidant Enzymes: A key mechanism for many cysteine derivatives is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophilic compounds or molecules that can modify specific cysteine residues on Keap1 disrupt this interaction. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. The subsequent upregulation of these genes leads to the synthesis of a suite of protective enzymes.

Key Antioxidant Enzymes and Markers of Oxidative Stress

The antioxidant potential of this compound can be quantified by assessing its impact on key enzymatic and non-enzymatic markers of oxidative stress.

-

Superoxide Dismutase (SOD): This enzyme is a crucial first-line defense against oxidative stress. It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide, a product of the SOD reaction and other metabolic processes, into water and oxygen.

-

Glutathione Peroxidase (GPx): This selenoenzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

-

Malondialdehyde (MDA): MDA is a major product of lipid peroxidation, the oxidative degradation of lipids. Its levels are a widely used biomarker of oxidative damage to cell membranes.

Quantitative Data on Related S-substituted Cysteine Derivatives

| Compound | Assay | Model/System | Result | Reference |

| S-methyl-L-cysteine | Malondialdehyde (MDA) | High Fructose Diet-fed Rats | Significantly decreased plasma MDA levels compared to the high fructose diet group. | [1] |

| S-methyl-L-cysteine | Glutathione Peroxidase (GPx) | High Fructose Diet-fed Rats | Significantly increased erythrocyte GPx activity. | [1] |

| S-methyl-L-cysteine | Catalase (CAT) | High Fructose Diet-fed Rats | Significantly increased erythrocyte CAT activity. | [1] |

| S-allyl-L-cysteine | DPPH Radical Scavenging | In vitro | Exhibited DPPH radical scavenging activity. | [2] |

| N-acetylcysteine | Malondialdehyde (MDA) | Hemodialysis Patients | Significantly reduced plasma MDA levels after 6 months of treatment. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antioxidant properties of this compound. The following are standard protocols for key in vitro and cellular assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Superoxide Dismutase (SOD) Activity Assay

This assay is often performed using a kit that generates superoxide radicals and a detection system that produces a colored product upon reaction with superoxide. The inhibition of color formation is proportional to the SOD activity.

Methodology (Cell-based):

-

Culture cells (e.g., hepatocytes, neurons) to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a specified period.

-

Lyse the cells to release intracellular contents, including SOD.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Follow the instructions of a commercial SOD assay kit. Typically, this involves mixing the cell lysate with a reagent that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a chromogenic substrate that reacts with superoxide.

-

Measure the absorbance at the specified wavelength (e.g., 450 nm) over time.

-

The SOD activity is calculated based on the inhibition of the rate of color formation and is usually expressed as units of SOD activity per milligram of protein.

Catalase (CAT) Activity Assay

This assay typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Methodology (Cell-based):

-

Prepare cell lysates as described for the SOD assay.

-

Add a known concentration of H₂O₂ to the cell lysate.

-

Incubate for a specific time at room temperature.

-

Stop the reaction (e.g., by adding a catalase inhibitor or by dilution).

-

Measure the amount of remaining H₂O₂. This can be done by reacting it with a reagent that produces a colored product (e.g., ammonium molybdate) and measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

A standard curve of known H₂O₂ concentrations is used for quantification.

-

Catalase activity is calculated based on the amount of H₂O₂ decomposed per unit of time per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay often uses a coupled reaction system where the oxidation of GSH by GPx is linked to the recycling of oxidized glutathione (GSSG) by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance is monitored.

Methodology (Cell-based):

-

Prepare cell lysates as previously described.

-

Use a commercial GPx assay kit. The reaction mixture typically contains the cell lysate, glutathione, glutathione reductase, and NADPH.

-

Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or H₂O₂.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

The rate of NADPH consumption is proportional to the GPx activity.

-

GPx activity is expressed as units of activity per milligram of protein.

References

- 1. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The effect of N-acetylcysteine on oxidative serum biomarkers of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of S-(4-methylbenzyl)cysteine: A Technical Overview

For Immediate Release

[City, State] – [Date] – Emerging research into cysteine derivatives has highlighted their potential as neuroprotective agents, with S-(4-methylbenzyl)cysteine showing promise in preclinical investigations. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its neuroprotective effects. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to S-benzylcysteine Derivatives and Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis (programmed cell death). Cysteine derivatives, such as the well-studied N-acetylcysteine (NAC) and S-allyl-L-cysteine (SAC), have demonstrated neuroprotective properties primarily through their antioxidant and anti-inflammatory activities. S-benzylcysteine derivatives, including this compound, represent a class of compounds being explored for similar therapeutic benefits.

Putative Mechanisms of Neuroprotection by this compound

Based on the broader understanding of related S-substituted cysteine compounds, the neuroprotective effects of this compound are hypothesized to involve several key mechanisms:

-

Antioxidant Activity: Like other cysteine derivatives, this compound is expected to possess antioxidant properties. This may involve direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant systems, such as the glutathione (GSH) pathway.

-

Anti-apoptotic Signaling: By mitigating oxidative stress, this compound may prevent the activation of apoptotic pathways. This includes the inhibition of caspase activation and the regulation of pro- and anti-apoptotic proteins.

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegeneration. S-benzylcysteine derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling cascades within the central nervous system.

Experimental Evidence and Methodologies

While direct experimental data on the neuroprotective role of this compound is limited in publicly accessible literature, studies on structurally similar compounds provide a framework for its investigation.

In Vitro Studies with S-allyl-l-cysteine Derivatives

A study on S-allyl-l-cysteine (SAC) and its derivatives, including S-propyl-l-cysteine (SPC), S-ethyl-l-cysteine (SEC), and S-methyl-l-cysteine (SMC), demonstrated significant neuroprotective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured hippocampal neurons.[1] Notably, the protective mechanism of SPC and SEC was found to be independent of µ-calpain inhibition, a pathway associated with SAC's neuroprotective action.[1]

Experimental Protocol: Assessment of Neuroprotection against ER Stress

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.

-

Induction of ER Stress: Neurons are treated with tunicamycin or thapsigargin to induce ER stress.

-

Treatment: Cells are co-treated with various concentrations of the S-cysteine derivative.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-